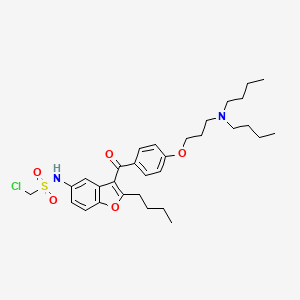

S-Desmethyl S-Chloromethyl Dronedarone

Description

Properties

IUPAC Name |

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-1-chloromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43ClN2O5S/c1-4-7-11-29-30(27-22-25(14-17-28(27)39-29)33-40(36,37)23-32)31(35)24-12-15-26(16-13-24)38-21-10-20-34(18-8-5-2)19-9-6-3/h12-17,22,33H,4-11,18-21,23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNADTWLVZHBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)CCl)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Metabolic Disposition Studies of Dronedarone and Its Analogs, Including S Desmethyl S Chloromethyl Dronedarone

Identification of Enzymatic Systems Governing Dronedarone (B1670951) Metabolism in Human Hepatic Models

The in vitro metabolism of dronedarone is a complex process involving multiple enzymatic systems primarily within the liver. Studies utilizing human liver microsomes and cryopreserved hepatocytes have been instrumental in delineating these pathways. nih.govnih.govnih.gov Dronedarone undergoes extensive metabolism, with its clearance in human hepatocytes being almost entirely inhibited by the non-selective cytochrome P450 (CYP) inhibitor 1-aminobenzotriazole, indicating the central role of CYP enzymes. nih.govnih.gov

Role of Cytochrome P450 Isoforms (e.g., CYP3A4/5, CYP2D6, CYP2C8, CYP1A1) in Oxidative Transformations

The cytochrome P450 superfamily is the principal catalyst for the oxidative metabolism of dronedarone. nih.govuniba.it

CYP3A4/5: These isoforms are paramount in dronedarone's metabolism. nih.govnih.gov They are the primary enzymes responsible for the N-debutylation of dronedarone to its major active metabolite, N-debutyl-dronedarone. nih.govnih.gov The critical role of CYP3A4 is underscored by the fact that ketoconazole, a potent CYP3A4 inhibitor, can inhibit dronedarone metabolism by approximately 89%. nih.govnih.gov Furthermore, both dronedarone and its N-debutyl metabolite have been shown to be time-dependent inhibitors of CYP3A4 and CYP3A5. nih.govnih.gov Over 84% of dronedarone elimination is attributed to first-pass metabolism by CYP3A4 enzymes. nih.gov

CYP2D6: This isoform also contributes to the oxidative transformation of dronedarone, specifically catalyzing the hydroxylation on the butyl-benzofuran part of the molecule. nih.govnih.gov Dronedarone itself is a potent inhibitor of CYP2D6. nih.gov

CYP2C8 and CYP1A1: These isoforms are primarily involved in the subsequent metabolism of dronedarone's metabolites rather than the parent drug itself. Specifically, they are the predominant enzymes responsible for the hydroxylation of propanoic acid-dronedarone. nih.govnih.gov

Other CYPs: Studies have also indicated minor roles for other CYP isoforms, including CYP1A1, CYP2B6, CYP2C18, CYP2C19, and CYP2E1, in the metabolism of dronedarone, although to a much lesser extent than CYP3A4/5 and CYP2D6. nih.gov

Contributions of Monoamine Oxidase (e.g., MAO-A) and Flavin Monooxygenases

Beyond the P450 system, other enzymes contribute to the metabolic cascade.

Monoamine Oxidase (MAO): MAO-A plays a significant role in the metabolism of N-debutyl-dronedarone. nih.govnih.govnih.gov This major active metabolite is further catalyzed by MAO-A to form propanoic acid-dronedarone and phenol-dronedarone. nih.govnih.gov

Flavin Monooxygenases (FMOs): While the primary metabolic pathways are dominated by CYPs and MAO, studies have utilized recombinant FMOs to gain a comprehensive understanding of dronedarone's hepatic metabolism, suggesting they are considered in the broader metabolic profiling of xenobiotics. nih.govnih.govmassbank.eudrugbank.com FMOs are known to oxidize a wide array of compounds containing heteroatoms. drugbank.com

Characterization of Dronedarone Metabolites (e.g., N-debutyl-dronedarone, phenol-dronedarone, propanoic acid-dronedarone, C-dealkyl-dronedarone)

Several key metabolites of dronedarone have been identified and characterized through in vitro studies. nih.govnih.gov

N-debutyl-dronedarone (NDBD): This is the primary and major circulating active metabolite of dronedarone, formed mainly by CYP3A4-mediated N-debutylation. nih.gov It has a pharmacological activity that is 1/3 to 1/10th that of the parent compound. NDBD is less rapidly metabolized than dronedarone. nih.govnih.gov

Propanoic acid-dronedarone: This inactive metabolite is formed from N-debutyl-dronedarone via the action of MAO-A. nih.govuniba.it It is metabolized at a rate similar to N-debutyl-dronedarone and is predominantly hydroxylated by CYP2C8 and CYP1A1. nih.govnih.gov

Phenol-dronedarone: Also originating from N-debutyl-dronedarone via MAO-A catalysis, this metabolite is subject to extensive glucuronidation. nih.govnih.gov

C-dealkyl-dronedarone: This metabolite is formed but is metabolized at a slow rate. nih.govnih.gov

Other identified metabolites include benzofuran-hydroxyl-dronedarone, formed by CYP2D6, and dibutylamine-hydroxyl-dronedarone.

Application of In Vitro Biological Test Systems (e.g., Human Liver Microsomes, Cryopreserved Hepatocytes) for Metabolic Pathway Elucidation

The elucidation of dronedarone's metabolic pathways has heavily relied on various in vitro biological test systems.

Human Liver Microsomes (HLMs): HLMs are a primary tool for studying phase I metabolism, particularly the reactions catalyzed by CYP450 enzymes. nih.govnih.gov They have been used to demonstrate the central role of CYP3A4 in dronedarone metabolism and to identify the formation of key metabolites. nih.govnih.gov Dronedarone has been shown to be a moderate reversible inhibitor of CYP3A4 and a potent reversible inhibitor of CYP2D6 in HLMs. nih.gov

Cryopreserved Human Hepatocytes: These provide a more complete metabolic picture as they contain both phase I and phase II enzymes, as well as transporters. nih.govnih.gov Studies with cryopreserved hepatocytes have confirmed the extensive metabolism of dronedarone and have been crucial in understanding the interplay between different enzyme systems, such as the sequential metabolism by CYPs and then MAO. nih.govnih.govnih.gov The metabolic clearance of dronedarone was found to be high in human hepatocytes, with over 80% of the drug metabolized within 6 hours. nih.gov

Recombinant Enzymes: The use of recombinant human CYP, MAO, FMO, and UGT enzymes allows for the precise identification of which specific isoforms are responsible for particular metabolic steps. nih.govnih.gov This approach has been essential in pinpointing the roles of CYP3A4, CYP2D6, CYP2C8, CYP1A1, and MAO-A in the formation and subsequent metabolism of dronedarone and its metabolites. nih.govnih.gov

Comparative Metabolic Profiling and Inter-species Extrapolation in Preclinical Settings

While detailed comparative metabolic profiling data for dronedarone across multiple species is not extensively covered in the provided results, the principles of inter-species extrapolation are relevant in preclinical drug development. Allometric scaling is a common method used to extrapolate pharmacokinetic parameters across different animal species and to predict human pharmacokinetics from animal data. However, differences in drug-metabolizing enzymes between species can lead to significant variations in metabolic profiles, which can complicate extrapolation. Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that can account for species-specific physiological and biochemical parameters to improve the accuracy of inter-species extrapolation. For dronedarone, canine models have been used in preclinical studies to evaluate its electrophysiological effects. nih.gov Given the central role of CYP3A4 in dronedarone metabolism in humans, preclinical species selected for safety and efficacy testing would ideally have a comparable metabolic profile.

Data Tables

Table 1: Key Enzymes in Dronedarone and Metabolite Metabolism

| Compound | Metabolic Pathway | Key Enzymes Involved | Reference |

| Dronedarone | N-debutylation | CYP3A4/5 | nih.govnih.gov |

| Hydroxylation (butyl-benzofuran) | CYP2D6 | nih.govnih.gov | |

| N-debutyl-dronedarone | Formation of propanoic acid and phenol (B47542) metabolites | MAO-A | nih.govnih.gov |

| Propanoic acid-dronedarone | Hydroxylation | CYP2C8, CYP1A1 | nih.govnih.gov |

| Phenol-dronedarone | Glucuronidation | UGTs | nih.govnih.gov |

Table 2: Characterization of Major Dronedarone Metabolites

| Metabolite | Precursor | Key Forming Enzyme(s) | Subsequent Metabolism | Reference |

| N-debutyl-dronedarone | Dronedarone | CYP3A4/5 | Metabolism by MAO-A | nih.gov |

| Propanoic acid-dronedarone | N-debutyl-dronedarone | MAO-A | Hydroxylation by CYP2C8, CYP1A1 | nih.govnih.gov |

| Phenol-dronedarone | N-debutyl-dronedarone | MAO-A | Glucuronidation | nih.govnih.gov |

| C-dealkyl-dronedarone | Dronedarone | Not specified | Slow metabolism | nih.govnih.gov |

Preclinical Pharmacological Characterization and Mechanistic Investigations of S Desmethyl S Chloromethyl Dronedarone

Assessment of Antiviral Activities in In Vitro Cellular Models

S-Desmethyl S-Chloromethyl Dronedarone (B1670951), a derivative of the antiarrhythmic drug dronedarone, has demonstrated notable antiviral activity in preclinical studies. asm.org In in vitro experiments utilizing an endothelium/lung hybrid cell line (EA.hy926), this compound was assessed for its ability to inhibit cell entry driven by the Marburg virus (MARV) glycoprotein (B1211001). asm.org For these assays, Marburg virus pseudoparticles (MARVpp) were used as a model to specifically study the viral entry phase. asm.orgnih.gov

Research findings indicated that at a concentration of 5 µM, S-Desmethyl S-Chloromethyl Dronedarone inhibited MARVpp cell entry by 91%. asm.org This level of inhibition was comparable to that of the parent compound, dronedarone, and another derivative, N-mesyldronedarone, suggesting that the core chemical structure is important for its antiviral function. asm.org Studies of various cationic amphiphilic drugs revealed that dronedarone and its derivatives were among the most potent inhibitors of MARVpp entry. asm.orgnih.gov

Table 1: Inhibition of Marburg Virus Pseudoparticle (MARVpp) Entry by Dronedarone Derivatives

| Compound | Concentration | Inhibition of MARVpp Entry |

|---|---|---|

| S-Desmethyl S-Chloromethyl Dronedarone | 5 µM | 91% asm.org |

The antiviral activity of S-Desmethyl S-Chloromethyl Dronedarone is characteristic of a class of molecules known as Cationic Amphiphilic Drugs (CADs). asm.org The mechanism of action for many CADs is not specific to a single viral protein but is related to their physicochemical properties that disrupt the viral entry process. nih.govescholarship.org This suggests a potential for broad-spectrum activity against a range of enveloped viruses that rely on endosomal pathways for entry. ucsf.edu

Studies have shown that various CADs possess in vitro activity against multiple enveloped viruses, including filoviruses (like Marburg and Ebola), coronaviruses, and flaviviruses. escholarship.orgucsf.edu The antiviral efficacy of these compounds is often linked to their ability to interfere with cellular processes that these viruses hijack for infection, rather than targeting a specific viral component. nih.gov This shared mechanism across a class of structurally diverse compounds supports the potential for S-Desmethyl S-Chloromethyl Dronedarone to exhibit a similar broad-spectrum profile. asm.orgnih.gov

Cellular and Molecular Mechanisms Underlying Pharmacological Effects

A significant mechanism underlying the antiviral activity of S-Desmethyl S-Chloromethyl Dronedarone is its ability to induce a cellular condition known as drug-induced phospholipidosis (DIPL). asm.org DIPL is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells. researchgate.net This condition is a known side effect of many CADs. escholarship.orgucsf.edu

Research has established a strong, statistically significant correlation between a compound's ability to induce phospholipidosis and its antiviral potency against filoviruses. asm.orgnih.gov S-Desmethyl S-Chloromethyl Dronedarone was shown to induce DIPL at levels similar to its parent compound, dronedarone. asm.org The accumulation of phospholipids is thought to disrupt the integrity and function of endosomal and lysosomal compartments, thereby inhibiting the entry and replication of viruses that depend on these organelles. nih.govtau.ac.il For Marburg virus specifically, the induction of phospholipidosis by CADs has been proposed as a key antiviral mechanism. escholarship.orgucsf.edu

S-Desmethyl S-Chloromethyl Dronedarone is classified as a Cationic Amphiphilic Drug (CAD). asm.org CADs are molecules that possess both a hydrophobic (lipophilic) ring structure and a hydrophilic side chain containing an ionizable amine group. nih.govxenotech.com These physicochemical properties are central to their biological activity, including their antiviral effects. nih.gov

A key characteristic of CADs is their tendency to become sequestered in lysosomes, an acidic organelle within the cell, through a process called lysosomal trapping. nih.govnih.gov The amine group of the CAD becomes protonated in the low pH environment of the lysosome, trapping the drug inside. nih.gov This accumulation is a primary driver of DIPL. researchgate.net S-Desmethyl S-Chloromethyl Dronedarone exhibits properties typical of a potent CAD, including a high degree of hydrophobicity, as measured by its calculated octanol/water partitioning coefficient (ClogP). asm.org Structure-activity relationship studies have confirmed that high hydrophobicity (ClogP > 4) is a strong predictor of antiviral activity among CADs. asm.orgnih.gov

Table 2: Physicochemical Properties of S-Desmethyl S-Chloromethyl Dronedarone

| Property | Value | Significance |

|---|---|---|

| ClogP | 9.2 asm.org | High hydrophobicity, correlated with antiviral activity and DIPL. asm.orgnih.gov |

| pKa | Basic asm.org | Contains an ionizable amine group, essential for lysosomal trapping. nih.govxenotech.com |

The parent compound, dronedarone, is well-characterized as a multi-channel blocker with antiadrenergic effects. drugbank.comnih.gov It is known to inhibit several types of ion channels that are critical for cardiac action potentials, including sodium, potassium, and calcium channels. drugbank.comnih.gov This activity places it in all four Vaughan Williams classes of antiarrhythmic drugs. drugbank.com Specifically, dronedarone has been shown to block rapid sodium currents, L-type calcium currents, and multiple potassium currents. nih.govnih.gov

Furthermore, dronedarone exhibits antiadrenergic activity by non-competitively antagonizing both alpha- and beta-adrenergic receptors. drugbank.comahajournals.org Given that S-Desmethyl S-Chloromethyl Dronedarone is a structural derivative of dronedarone, it is plausible that it may retain some of these ion channel and adrenergic receptor modulating properties. asm.org However, specific studies to confirm these potential interactions for this particular derivative are not extensively documented in the reviewed literature. The primary investigated mechanism for its antiviral action remains linked to its properties as a cationic amphiphilic drug. asm.orgnih.gov

Advanced Analytical Methodologies for Detection, Identification, and Quantification of S Desmethyl S Chloromethyl Dronedarone

Development and Validation of Stability-Indicating High-Performance Liquid Chromatography (HPLC) Methods

Stability-indicating methods are crucial in pharmaceutical analysis as they can resolve the API from its potential degradation products and process-related impurities, proving the method's specificity. Several stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for Dronedarone (B1670951) and its related substances, including S-Desmethyl S-Chloromethyl Dronedarone. scirp.orgresearchgate.net These methods are vital for the quantitative determination of such impurities in both bulk drug substances and finished pharmaceutical dosage forms. researchgate.net

Forced degradation studies, which involve exposing the drug substance to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress as per International Conference on Harmonisation (ICH) guidelines, are a fundamental part of developing these methods. scirp.orgnih.gov In the case of Dronedarone, significant degradation has been observed under acid hydrolysis, base hydrolysis, and oxidative stress conditions. scirp.orgresearchgate.net The ability of an HPLC method to separate the peaks of these degradants from the main Dronedarone peak and its other impurities is a key aspect of its validation. scirp.org

Achieving adequate resolution between Dronedarone, its numerous process-related impurities, and various degradation products is a significant challenge that requires careful optimization of chromatographic parameters. The goal is to obtain a resolution factor (Rs) of greater than 1.5 between all adjacent peaks. scirp.org

Researchers have explored various combinations of stationary phases, mobile phases, flow rates, and detector wavelengths to achieve this separation. C8 and C18 columns are commonly employed as the stationary phase. researchgate.netnih.govnih.gov Mobile phases typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. scirp.orgnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve compounds with a wide range of polarities, which is common for Dronedarone and its impurities. scirp.orgresearchgate.net For instance, one successful method utilized a gradient program with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile on a C18 column to separate eleven potential process-related impurities. scirp.org

The selection of the detection wavelength is also critical. While Dronedarone has absorption maxima around 288-290 nm, a lower wavelength like 220 nm may be chosen to ensure a good response for all specified impurities. scirp.orgnih.govnih.gov

Table 1: Examples of Optimized HPLC Conditions for Dronedarone and Impurity Analysis

| Parameter | Method 1 scirp.org | Method 2 researchgate.net | Method 3 nih.gov |

|---|---|---|---|

| Stationary Phase | Ascentis® Express C18 (10 cm x 4.6 mm, 2.7 µm) | C8 Stationary Phase | Waters Symmetry C8 (10 cm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M KH₂PO₄ + 0.01 M Tetra n-butyl ammonium (B1175870) hydrogen sulfate, pH 3.2 | N/A (Gradient Elution) | 50 mM KH₂PO₄ + 1 mL Triethylamine (B128534), pH 2.5 |

| Mobile Phase B | Acetonitrile | N/A (Gradient Elution) | Methanol |

| Elution Mode | Gradient | Gradient | Isocratic (40:60 Buffer:Methanol) |

| Flow Rate | 1.2 mL/min | N/A | 1.0 mL/min |

| Detection Wavelength | 220 nm | 288 nm | 290 nm |

| Column Temperature | 35 °C | N/A | Ambient |

Once optimized, the HPLC method undergoes rigorous validation according to ICH guidelines to ensure it is suitable for its intended purpose. researchgate.netnih.gov This validation process assesses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies and analysis of spiked samples. scirp.orgresearchgate.net

Linearity: The method demonstrates a linear relationship between the concentration of the impurity and the detector response over a specified range. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov For Dronedarone impurities, LOQ values are often in the range of 0.05% to 0.15% of the nominal API concentration. scirp.org

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. nih.gov Recoveries for impurities are typically expected to be within a range of 80-120%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scirp.orgnih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage. researchgate.netnih.gov

These validated methods are then applied in routine quality control to quantify impurities like S-Desmethyl S-Chloromethyl Dronedarone in batches of the drug substance and product. synzeal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

While HPLC with UV detection is excellent for quantification, it does not provide structural information. For the definitive identification and structural characterization of unknown impurities, a more powerful technique is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose. acs.orgresearchgate.netnih.gov

LC-MS analysis was instrumental in identifying S-Desmethyl S-Chloromethyl Dronedarone as a process-related impurity of Dronedarone. acs.org In these studies, the HPLC system separates the impurities, which are then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which gives the molecular weight of the impurity. conicet.gov.ar

For further structural elucidation, tandem mass spectrometry (MS/MS or MSⁿ) is employed. nih.gov In this technique, the parent ion of the impurity is isolated and subjected to fragmentation, creating a unique pattern of product ions. By analyzing this fragmentation pattern, scientists can deduce the chemical structure of the impurity. nih.govconicet.gov.ar This approach was used to characterize a compound identified as impurity III, N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-1-chloromethanesulfonamide, which corresponds to S-Desmethyl S-Chloromethyl Dronedarone. acs.org The availability of synthesized reference standards for these impurities is critical for confirming their identity by comparing their retention times and mass spectra. conicet.gov.ar

Beyond structural identification, LC-MS/MS is also a highly sensitive and selective technique for quantification, capable of reaching much lower detection limits than HPLC-UV. nih.gov Methods have been developed to simultaneously determine Dronedarone and its metabolites in biological matrices like human plasma with an LOQ as low as 0.200 ng/mL. nih.gov This high sensitivity makes it an invaluable tool in pharmacokinetic studies and for the trace-level quantification of impurities. nih.govresearchgate.net

Spectrophotometric Methods for Compound Analysis

UV-Visible spectrophotometry offers a simpler, more cost-effective, and rapid alternative to chromatography for the quantitative analysis of the parent drug, Dronedarone. slideshare.netijpar.com These methods are typically applied to the analysis of pharmaceutical dosage forms. researchgate.net

The principle behind this method is the measurement of light absorption by the analyte at a specific wavelength, which, according to the Beer-Lambert law, is directly proportional to its concentration. Dronedarone exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) at approximately 288-290 nm in solvents like methanol. nih.govslideshare.net

Validation of spectrophotometric methods involves establishing linearity over a specific concentration range (e.g., 10-35 µg/mL), accuracy, and precision. slideshare.net Derivative spectrophotometry, which plots the first, second, or third derivative of the absorbance spectrum, can also be used to enhance resolution from interfering excipients in the formulation. ijpar.com While these methods are well-suited for the assay of the main component (Dronedarone), they lack the specificity required to separate and quantify individual impurities like S-Desmethyl S-Chloromethyl Dronedarone. ijpar.comresearchgate.net Their application is therefore limited to the analysis of the total drug content.

Table 2: Spectrophotometric Method Parameters for Dronedarone

| Parameter | Finding | Reference |

|---|---|---|

| Detection Wavelength (λmax) | 288 nm | slideshare.net |

| Solvent | Methanol | ijpar.com |

| Linearity Range | 10-35 µg/mL | slideshare.net |

| Linearity Range (Derivative) | 3-20 µg/mL | ijpar.com |

| Accuracy (Recovery) | 99.27-100.33% | slideshare.net |

Computational and in Silico Modeling Approaches in S Desmethyl S Chloromethyl Dronedarone Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme. For a derivative like S-Desmethyl S-Chloromethyl Dronedarone (B1670951), these methods are essential for understanding its potential interactions with the ion channels that are the primary targets for antiarrhythmic drugs.

Dronedarone, the parent compound, is a multi-channel blocker, inhibiting various potassium, sodium, and calcium ion channels. drugbank.comnih.gov Docking simulations for a new derivative would involve creating a three-dimensional model of the compound and computationally placing it into the binding sites of these cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2). These simulations calculate the most likely binding pose and estimate the binding energy, which correlates with binding affinity. By comparing the predicted binding affinities of S-Desmethyl S-Chloromethyl Dronedarone to those of dronedarone, researchers can hypothesize whether the structural modifications—the desmethylation and chloromethylation—enhance or diminish its activity at these key targets. This provides an early indication of its potential antiarrhythmic profile and selectivity, guiding further experimental validation. nih.gov

Predictive Modeling for Pharmacological Activities and Mechanistic Understanding

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models are trained on datasets of known compounds and their measured activities to predict the properties of new, untested molecules.

For S-Desmethyl S-Chloromethyl Dronedarone, a QSAR model could be developed using a library of benzofuran (B130515) derivatives, including dronedarone and amiodarone (B1667116), with known antiarrhythmic potencies. drugbank.com By converting the molecular structure of the derivative into a set of numerical descriptors (e.g., electronic, steric, and hydrophobic properties), the model can predict its pharmacological activity. Advanced techniques like graph convolutional neural networks can capture complex structural information to improve prediction accuracy for properties such as target binding affinity and potential off-target effects. nih.gov This allows for a rapid, in silico assessment of the compound's potential efficacy before synthesis and in vitro testing.

Computational models of cardiac electrophysiology are critical for understanding how a drug may affect the heart's rhythm. In silico models of human atrial and ventricular cardiomyocytes, such as the Courtemanche-Ramirez-Nattel model, can simulate the cardiac action potential (AP). nih.govresearchgate.net These models incorporate complex systems of equations that describe the function of various ion channels responsible for generating the AP.

By inputting the predicted inhibitory concentrations (IC50 values) of S-Desmethyl S-Chloromethyl Dronedarone against different ion channels (obtained from docking or QSAR studies), these simulations can predict its effect on AP duration, morphology, and rate-dependent behavior. frontiersin.org Studies on dronedarone have used such models to analyze its effects on atrial electrophysiology and compare its pro-arrhythmic potential to other drugs. nih.gov Applying this approach to S-Desmethyl S-Chloromethyl Dronedarone would provide crucial insights into its potential to restore normal sinus rhythm or, conversely, to cause arrhythmias, helping to de-risk the compound early in development. researchgate.net

Drug-induced phospholipidosis (DIPL) is a condition characterized by the intracellular accumulation of phospholipids (B1166683), often associated with cationic amphiphilic drugs (CADs) like dronedarone and amiodarone. nih.govnih.govscience.gov As this can be a confounding factor in preclinical studies, predicting the DIPL potential of new compounds is highly valuable.

In recent years, several in silico QSAR and machine learning models have been developed to predict DIPL based on a molecule's structure. nih.govdaneshyari.com These models are trained on large databases of compounds with known DIPL effects and have demonstrated high predictive accuracy. nih.govbiorxiv.org For a new CAD like S-Desmethyl S-Chloromethyl Dronedarone, these computational tools can provide a rapid assessment of its likelihood to induce phospholipidosis. nih.govacs.org This allows researchers to prioritize compounds with a lower DIPL risk for further development.

Table 1: Performance of In Silico Models for Predicting Drug-Induced Phospholipidosis (DIPL)

| Model Type/Study | Algorithm Used | Concordance/Accuracy | Key Findings | Reference |

|---|---|---|---|---|

| FDA QSAR Models | Machine Learning | 80-81% | High sensitivity and specificity (≥80%) for screening new drugs. | nih.govdaneshyari.com |

| AMALPHI Platform | Balanced Random Forest (BRF) | AUC = 0.90, Accuracy = 88% | A freely accessible web platform to predict DIPL potential. | biorxiv.orgnih.gov |

| Lowe et al. (2012) | Random Forest, Support Vector Machine | High (unspecified %) | Circular fingerprints were found to be better descriptors than E-Dragon descriptors for predicting phospholipidosis. | acs.org |

| Remedi4ALL Project | Machine Learning | 84-92% (Confirmation Rate) | Model developed on a large dataset of over 5,000 repurposed drugs. | biorxiv.org |

Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition and Prediction (extrapolated from parent compound studies)

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational method that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. patsnap.commathworks.com These models integrate physiological parameters (e.g., organ volumes, blood flow rates) with drug-specific data (e.g., solubility, permeability, metabolic rates) to predict concentration-time profiles in various tissues. nih.govnih.gove-bookshelf.de

For a novel metabolite like S-Desmethyl S-Chloromethyl Dronedarone, a PBPK model would be constructed using a "bottom-up" approach. nih.gov This involves using in vitro data (e.g., metabolic stability in liver microsomes) and in silico predictions of physicochemical properties. PBPK models for the parent drug, dronedarone, and its major metabolite, N-desbutyldronedarone, have already been successfully developed and validated. researchgate.netnih.gov These existing models provide a robust framework that can be adapted. By incorporating the specific properties of S-Desmethyl S-Chloromethyl Dronedarone, the PBPK model can predict its pharmacokinetic profile, including its clearance, volume of distribution, and potential for accumulation, providing critical information for its development. nih.govnih.gov

Virtual Screening and Design Strategies for Novel Dronedarone Derivatives

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be used to design novel dronedarone derivatives with improved therapeutic profiles. For instance, virtual screening could be employed to find derivatives with higher selectivity for atrial-specific ion channels, which could reduce side effects associated with ventricular activity. nih.gov

The design strategy often involves creating a virtual library of compounds based on the dronedarone scaffold with various chemical modifications. These virtual compounds are then docked into the target protein's binding site, and their predicted binding affinities are scored. This process allows for the rapid, cost-effective evaluation of thousands of potential derivatives, prioritizing a smaller, more promising set for chemical synthesis and experimental testing. wiley.com This strategy accelerates the discovery of next-generation antiarrhythmic agents with potentially better efficacy and safety.

Best Practices and Reporting Guidelines for Computational Modeling Studies in Preclinical Research

The credibility and utility of computational modeling studies depend heavily on the rigor of their execution and the transparency of their reporting. Regulatory and scientific bodies have established best practices and guidelines to ensure that in silico research is reproducible and reliable. nih.govrethinkingclinicaltrials.orgnih.gov

Key principles for reporting computational studies include:

Transparency in Reporting: Authors should clearly describe all methods, assumptions, software used, and input parameters. nih.govplos.org This includes detailing the model's structure, the data used for training and validation, and the statistical methods employed. plos.org

Model Verification and Validation: The computational model must be verified to ensure it is implemented correctly and validated against experimental or clinical data to demonstrate that it accurately represents the biological system for its intended context of use. fda.gov

Data and Material Sharing: Journals and funding agencies increasingly encourage or require authors to make their models, code, and datasets publicly available to allow for independent verification and further research. nih.gov

Uncertainty and Sensitivity Analysis: Reports should include an analysis of how uncertainty in model inputs affects the outputs (uncertainty analysis) and which parameters have the most significant impact on the results (sensitivity analysis). nih.govfda.gov

Adherence to these guidelines is essential for any computational research on S-Desmethyl S-Chloromethyl Dronedarone to be considered valid scientific evidence in a preclinical or regulatory context. nih.govfda.gov

Future Research Directions and Unanswered Questions

Exploration of Additional Preclinical Biological Activities of S-Desmethyl S-Chloromethyl Dronedarone (B1670951)

Initial research has identified S-Desmethyl S-Chloromethyl Dronedarone (also referred to as D-2) as a potent inhibitor of Marburg virus (MARV) pseudoparticle entry into host cells. nih.govasm.org This antiviral activity was found to be comparable to that of the parent compound, dronedarone. nih.gov Given that dronedarone and other cationic amphiphilic drugs (CADs) have demonstrated broad-spectrum antiviral effects against various enveloped viruses such as Ebola virus, SARS-CoV, and hepatitis C virus, a crucial future research direction is to screen S-Desmethyl S-Chloromethyl Dronedarone against a wider panel of viruses. nih.govnih.govtwincore.de This would help to determine the breadth and specificity of its antiviral potential.

Furthermore, the parent compound, dronedarone, is known to possess multiple pharmacological effects, including the blockage of sodium, potassium, and calcium ion channels, as well as anti-adrenergic properties. nih.govccjm.org Future preclinical studies should investigate whether S-Desmethyl S-Chloromethyl Dronedarone retains, modifies, or loses these cardiovascular activities. Additionally, research into other potential therapeutic areas, such as oncology, is warranted, given that some studies have shown anti-tumor activity for dronedarone in breast cancer models. nih.gov

Deeper Mechanistic Insights into Antiviral and Other Observed Pharmacological Effects

The antiviral mechanism of S-Desmethyl S-Chloromethyl Dronedarone is thought to be linked to its nature as a cationic amphiphilic drug. asm.orgtwincore.de CADs are characterized by a hydrophobic ring structure and a hydrophilic amine group, which allows them to accumulate in acidic intracellular compartments like late endosomes and lysosomes. nih.govnih.gov This accumulation can lead to a condition known as drug-induced phospholipidosis (DIPL), which is the excessive accumulation of phospholipids (B1166683) within cells. asm.orgnih.gov The disruption of lipid homeostasis and the integrity of these organelles is a proposed mechanism for inhibiting the entry and replication of viruses that rely on these cellular pathways. nih.govnih.govescholarship.org

A strong correlation has been observed between the hydrophobicity (ClogP > 4) of CADs and their antiviral activity, which is also linked to their ability to induce phospholipidosis. asm.orgtwincore.de Future research should aim to provide a more detailed understanding of how S-Desmethyl S-Chloromethyl Dronedarone induces these cellular changes. This includes investigating its specific interactions with cellular membranes and lipid-processing enzymes. nih.gov It is also important to determine if the antiviral effect is solely due to phospholipidosis or if other mechanisms are involved, as this phenomenon is sometimes considered a confounding factor in in-vitro antiviral screens. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Responses

To gain a holistic view of the cellular effects of S-Desmethyl S-Chloromethyl Dronedarone, future research should incorporate multi-omics approaches. The application of transcriptomics, proteomics, and metabolomics would allow for an unbiased and comprehensive analysis of the global changes in gene expression, protein levels, and metabolite profiles within cells upon treatment with the compound.

For instance, transcriptomic analysis could identify the upregulation or downregulation of specific genes and cellular pathways, providing clues about the compound's mechanism of action and potential off-target effects. Proteomic studies could reveal changes in the expression and post-translational modifications of proteins involved in viral entry, cellular trafficking, and the host immune response. Metabolomic profiling could shed light on the alterations in cellular metabolism, particularly lipid metabolism, which is perturbed by cationic amphiphilic drugs. Integrating these multi-omics datasets would provide a detailed molecular signature of the cellular response to S-Desmethyl S-Chloromethyl Dronedarone, helping to identify novel therapeutic targets and biomarkers of activity. While the metabolism of the parent compound, dronedarone, has been studied, identifying pathways such as N-debutylation, similar in-depth studies are needed for its derivatives. nih.gov

Development of Novel Synthetic Routes for Improved Access to Complex Derivatives

The current availability of S-Desmethyl S-Chloromethyl Dronedarone is primarily for research purposes as a reference standard. synzeal.com To facilitate more extensive preclinical and potentially clinical development, the establishment of efficient and scalable synthetic routes is essential. While methods for the synthesis of dronedarone and some of its impurities are documented, specific and optimized routes for S-Desmethyl S-Chloromethyl Dronedarone are not widely published. conicet.gov.ar

Future research in synthetic organic chemistry should focus on developing novel and efficient methods for the synthesis of this compound. This could involve exploring new catalytic systems or convergent synthetic strategies that allow for the late-stage introduction of the chloromethylsulfonamide moiety. researchgate.netresearchgate.net Furthermore, the development of a flexible synthetic platform would be highly valuable for the creation of a library of related derivatives. This would enable systematic structure-activity relationship (SAR) studies, where the impact of modifying different parts of the molecule on its biological activity can be assessed. Such studies are critical for optimizing the potency and selectivity of the compound while minimizing potential toxicity, ultimately leading to the design of more effective and safer therapeutic agents.

Q & A

Q. How to address discrepancies between in vitro mitochondrial toxicity and clinical hepatotoxicity reports?

- Resolution : Use human hepatocyte spheroids or microphysiological systems (MPS) to model chronic exposure (≥28 days). Compare with retrospective EHR data to identify genetic polymorphisms (e.g., CYP2D6) that increase susceptibility to hepatotoxicity .

Tables

Table 1 : Key Clinical Trial Comparisons

| Trial | Population | Primary Outcome | Risk Mitigation Strategy |

|---|---|---|---|

| ATHENA | Non-permanent AF | ↓ CV hospitalization (HR: 0.76) | Exclude LVEF ≤35% |

| PALLAS | Permanent AF | ↑ CV death (HR: 2.29) | Avoid digoxin co-administration |

| ANDROMEDA | Severe HF | ↑ Mortality (HR: 2.13) | Screen for recent HF decompensation |

Table 2 : Green Chemistry Metrics for Chromatography

| Metric | Threshold for "Green" | Recommended Adjustment |

|---|---|---|

| Analytical Eco-Scale | Score ≥75 | Replace acetonitrile with ethanol |

| AGREE | Score ≥0.7 | Reduce column temperature |

| GAPI | Low impact (≤3) | Use recycled solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.